molecular formula C20H23N5 B8222955 N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine CAS No. 104170-15-2

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine

Cat. No. B8222955
CAS RN: 104170-15-2
M. Wt: 333.4 g/mol
InChI Key: ZAJWGBZIRZZTKB-UHFFFAOYSA-N
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Description

N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C20H23N5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Nitric Oxide Reactivity and Structural Influence

The ligand N1,N1,N2-tris(pyridin-2-ylmethyl)ethane-1,2-diamine, along with other similar ligands, has been used in the study of nitric oxide reactivity of Cu(II) complexes. This research highlighted the significant role of ligand frameworks in controlling the mechanism of reduction of a Cu(II) center by nitric oxide. The ligand's flexibility to attain a specific geometry after NO coordination is crucial in dictating the interaction pathway (Kumar, Kalita, & Mondal, 2013).

2. Supramolecular Architectures and Luminescent Properties

This ligand has been involved in the formation of various salts with different inorganic acids, leading to a diversity of supramolecular architectures. The nature of inorganic anions, alkalinity, and the conformation of the ligand significantly influence these supramolecular patterns, which exhibit distinct luminescent properties (Liu, Huo, Deng, Zhao, & Gao, 2014).

3. Structural Diversity in Metal Complexes

The ligand has been used to synthesize new complexes with diverse structures. Variations in the orientation of N-donor atoms in the ligand, alongside different metal ions and anions, result in distinct frameworks of these complexes, highlighting the ligand's versatility in coordination chemistry (Qi, Li, Sun, Zhu, & Wang, 2014).

4. Electron Paramagnetic Resonance and Density-Functional Theory Investigations

The ligand, in its various forms, has been used in synthesizing Mn(II) complexes. X-ray diffraction studies reveal different configurations depending on the ligand and the sixth exogenous ligand or counterion. These complexes were further studied using solid-state high-field electron paramagnetic resonance and density-functional theory, providing insights into their electronic structures (Hureau et al., 2008).

properties

IUPAC Name

N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-4-10-22-18(7-1)15-21-13-14-25(16-19-8-2-5-11-23-19)17-20-9-3-6-12-24-20/h1-12,21H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJWGBZIRZZTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCN(CC2=CC=CC=N2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578824
Record name N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104170-15-2
Record name N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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